

Derivatization of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1422626

[Get Quote](#)

Anwendungs- und Protokollleitfaden: Strategien zur Derivatisierung von 6-Chlorpyrazolo[1,5-a]pyridin-3-carbonsäure

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Dr. Gemini, Leitender Anwendungswissenschaftler

Zusammenfassung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle für die chemische Derivatisierung von 6-Chlorpyrazolo[1,5-a]pyridin-3-carbonsäure. Diese heterozyklische Verbindung ist ein wertvoller Baustein in der medizinischen Chemie, der als Ausgangspunkt für die Synthese neuartiger Wirkstoffkandidaten dient.^[1] Die Struktur bietet zwei primäre reaktive Stellen für die Modifikation: die Carbonsäuregruppe an Position 3 und das Chlorsubstituent an Position 6. Wir werden systematische Ansätze zur Funktionalisierung beider Positionen untersuchen, einschließlich Amidkupplungen, Veresterungen und Palladium-katalysierten Kreuzkupplungsreaktionen. Jeder Abschnitt erläutert die zugrunde liegenden mechanistischen Prinzipien, die Begründung für die Wahl der experimentellen Bedingungen und schrittweise Protokolle, um die Reproduzierbarkeit zu gewährleisten.

Einleitung: Die Bedeutung des Pyrazolo[1,5-a]pyridin-Gerüsts

Das Pyrazolo[1,5-a]pyridin-Gerüst ist eine privilegierte Struktur in der Arzneimittelentwicklung, die in Molekülen mit einem breiten Spektrum an pharmakologischen Aktivitäten zu finden ist.[2] Derivate haben Wirksamkeit als entzündungshemmende, antivirale und krebsbekämpfende Mittel gezeigt, oft indem sie als Inhibitoren von Proteinkinasen wirken.[3][4] Die Fähigkeit, die Substituenten an diesem Kern systematisch zu modifizieren, ist entscheidend für die Optimierung der Wirksamkeit, Selektivität und der pharmakokinetischen Eigenschaften.

6-Chlorpyrazolo[1,5-a]pyridin-3-carbonsäure (CAS: 1167055-29-9) ist ein besonders vielseitiger Ausgangsstoff.[5] Seine beiden unterschiedlichen funktionellen Gruppen ermöglichen eine orthogonale Synthesestrategie, bei der jede Stelle selektiv modifiziert werden kann, um vielfältige Molekülbibliotheken für das Screening auf biologische Aktivität zu erstellen.

Derivatisierung über die Carbonsäuregruppe an Position 3

Die Carbonsäuregruppe ist eine der am häufigsten modifizierten Funktionalitäten in der medizinischen Chemie, die typischerweise in Amide oder Ester umgewandelt wird, um die Wechselwirkungen mit biologischen Zielen zu modulieren.

Amidbindungsbildung: Synthese von Carboxamiden

Die Amidbindung ist ein Eckpfeiler pharmazeutischer Strukturen. Die Umwandlung der Carbonsäure in ein Amid erfordert die Aktivierung der Carboxylgruppe, um sie anfällig für einen nukleophilen Angriff durch ein Amin zu machen.

Mechanistische Überlegungen: Die direkte Reaktion einer Carbonsäure und eines Amins ist thermodynamisch ungünstig. Daher werden Kupplungsreagenzien verwendet, um die Hydroxylgruppe der Carbonsäure in eine bessere Abgangsgruppe umzuwandeln. Gängige Reagenzien wie HATU (Hexafluorophosphat-Azabenzotriazol-Tetramethyluronium) oder Carbodiimide (z. B. DCC, EDC) bilden ein hochreaktives aktiviertes Ester-Intermediat, das schnell mit dem Amin reagiert.[6] Alternativ kann die Carbonsäure mit Thionylchlorid (SOCl_2) in ein Acylchlorid umgewandelt werden, das anschließend mit dem Amin umgesetzt wird.[7]

Experimenteller Arbeitsablauf: Amidkupplung

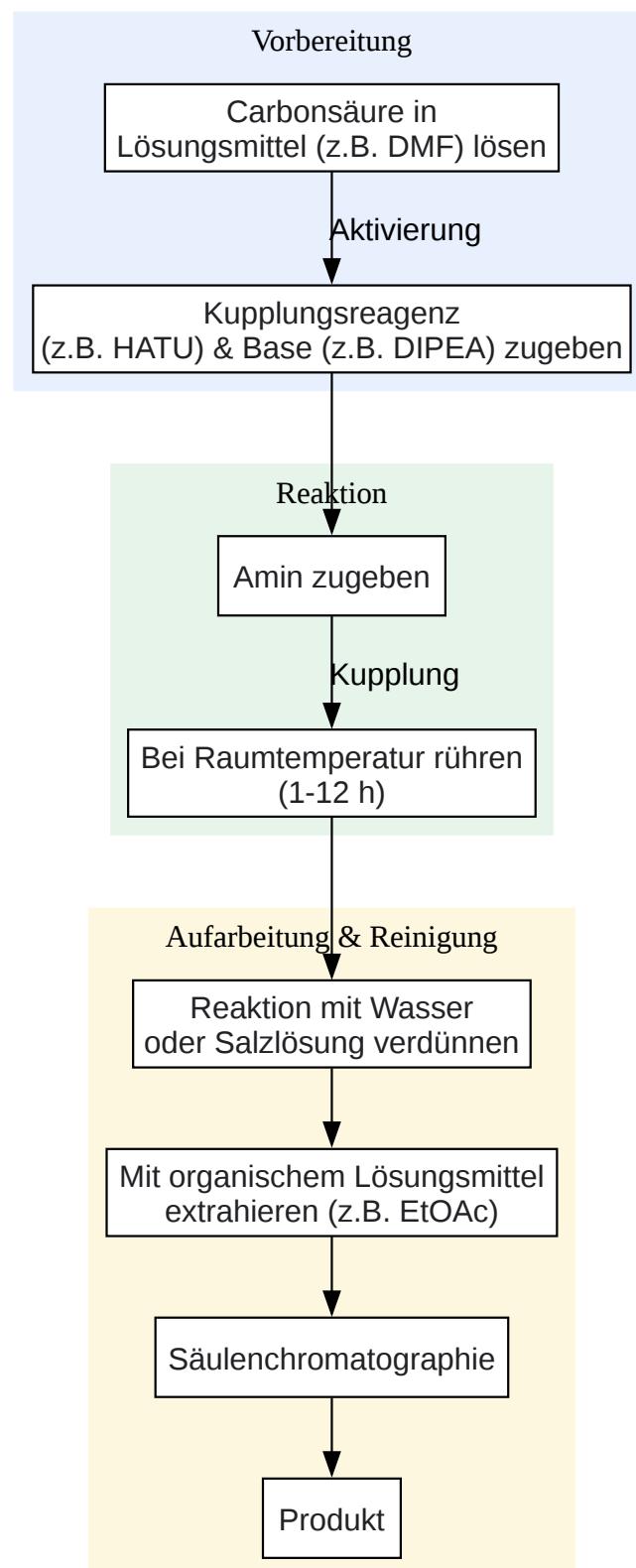
[Click to download full resolution via product page](#)

Abbildung 1: Allgemeiner Arbeitsablauf für die HATU-vermittelte Amidkupplung.

Detailliertes Protokoll 1: Allgemeine Methode zur HATU-vermittelten Amidkupplung

- Vorbereitung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben 6-Chlorpyrazolo[1,5-a]pyridin-3-carbonsäure (1,0 Äquiv.) in wasserfreiem N,N-Dimethylformamid (DMF) lösen.
- Aktivierung: N,N-Diisopropylethylamin (DIPEA, 3,0 Äquiv.) gefolgt von HATU (1,2 Äquiv.) zugeben. Die Mischung 15 Minuten bei Raumtemperatur rühren, um die Carbonsäure zu aktivieren.[6]
- Kupplung: Das gewünschte Amin (1,1 Äquiv.), gelöst in einer minimalen Menge DMF, zugeben.
- Reaktion: Die Reaktion mittels Dünnschichtchromatographie (DC) überwachen. Die Reaktion ist typischerweise innerhalb von 1-4 Stunden abgeschlossen.
- Aufarbeitung: Die Reaktionsmischung in Wasser gießen und mehrmals mit Ethylacetat extrahieren. Die vereinigten organischen Phasen mit gesättigter NaCl-Lösung waschen, über wasserfreiem Natriumsulfat trocknen und das Lösungsmittel unter reduziertem Druck entfernen.
- Reinigung: Den Rohrückstand mittels Flash-Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) reinigen, um das reine Amid-Produkt zu erhalten.

Veresterung: Synthese von Carbonsäureestern

Die Fischer-Veresterung ist eine klassische säurekatalysierte Reaktion zur Umwandlung von Carbonsäuren in Ester.[8]

Mechanistische Überlegungen: Die Reaktion verläuft unter Gleichgewichtsbedingungen. Ein Säurekatalysator (z. B. H_2SO_4) protoniert das Carbonylsauerstoffatom der Carbonsäure, was die Elektrophilie des Carbonylkohlenstoffs erhöht.[8] Der Alkohol greift dann als Nukleophil an. Um das Gleichgewicht in Richtung des Produkts zu verschieben, wird der Alkohol typischerweise im großen Überschuss (oft als Lösungsmittel) verwendet, und das als Nebenprodukt entstehende Wasser wird entfernt.

Detailliertes Protokoll 2: Allgemeine Methode zur Fischer-Veresterung

- Einrichtung: 6-Chlorpyrazolo[1,5-a]pyridin-3-carbonsäure (1,0 Äquiv.) in einem Überschuss des gewünschten Alkohols (z. B. Methanol, Ethanol) suspendieren.
- Katalyse: Vorsichtig eine katalytische Menge einer starken Säure wie konzentrierte Schwefelsäure (ca. 5 mol%) zugeben.
- Reaktion: Die Mischung unter Rückfluss erhitzen, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt (typischerweise 4-16 Stunden).
- Aufarbeitung: Die Mischung auf Raumtemperatur abkühlen lassen und den Überschuss an Alkohol unter reduziertem Druck entfernen. Den Rückstand in Ethylacetat lösen und vorsichtig mit einer gesättigten wässrigen Natriumbicarbonatlösung neutralisieren.
- Extraktion: Die wässrige Phase abtrennen und erneut mit Ethylacetat extrahieren. Die vereinigten organischen Schichten mit gesättigter NaCl-Lösung waschen, über Natriumsulfat trocknen und das Lösungsmittel verdampfen.
- Reinigung: Das Rohprodukt durch Säulenchromatographie oder Umkristallisation reinigen.

Derivatisierung über das 6-Chlor-Substituent

Das Chloratom an Position 6 ist ein idealer Angriffspunkt für Palladium-katalysierte Kreuzkupplungsreaktionen, die die Bildung von Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Stickstoff-Bindungen ermöglichen und so Zugang zu einer breiten Palette von Analoga schaffen.

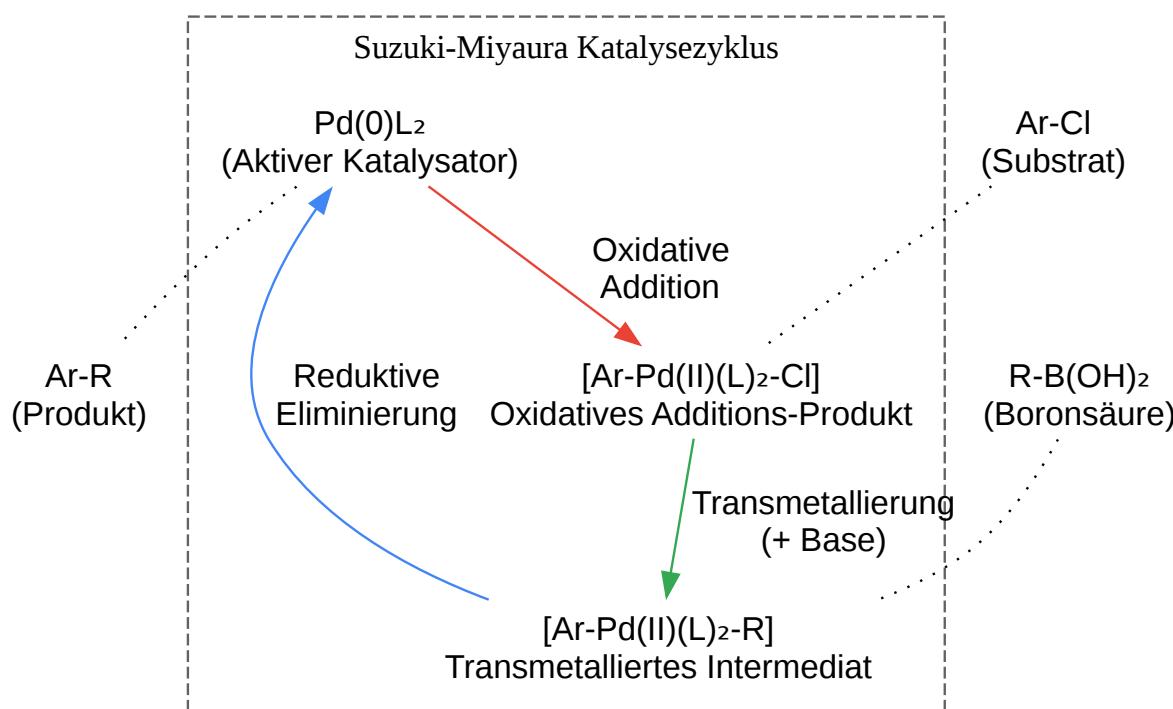
Suzuki-Miyaura-Kreuzkupplung

Die Suzuki-Reaktion ist eine der robustesten und am weitesten verbreiteten Methoden zur Bildung von C-C-Bindungen, insbesondere zur Synthese von Biaryl-Strukturen.[9][10]

Mechanistische Überlegungen: Die Reaktion folgt einem gut etablierten katalytischen Zyklus. [11][12]

- Oxidative Addition: Ein Palladium(0)-Komplex addiert sich an die Arylchlorid-Bindung und bildet eine Palladium(II)-Spezies.

- Transmetallierung: In Gegenwart einer Base überträgt die Organobor-Spezies (z. B. eine Phenylboronsäure) ihre organische Gruppe auf den Palladium(II)-Komplex.
- Reduktive Eliminierung: Das Palladium(II)-Intermediat eliminiert das Biaryl-Produkt und regeneriert den Palladium(0)-Katalysator, der erneut in den Zyklus eintreten kann.



[Click to download full resolution via product page](#)

Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kreuzkupplung.

Detailliertes Protokoll 3: Allgemeine Methode zur Suzuki-Miyaura-Kreuzkupplung

- Vorbereitung: In einem für Mikrowellenreaktionen geeigneten Gefäß oder einem Schlenk-Kolben 6-Chlorpyrazolo[1,5-a]pyridin-3-carbonsäure (oder dessen Ester/Amid-Derivat) (1,0 Äquiv.), die gewünschte Boronsäure oder den Boronsäureester (1,5 Äquiv.) und eine Base (z. B. Kaliumcarbonat oder Cäsiumcarbonat, 2,0-3,0 Äquiv.) kombinieren.
- Katalysatorzugabe: Den Palladiumkatalysator (z. B. $Pd(PPh_3)_4$, 5 mol%) und, falls erforderlich, einen Liganden zugeben.

- Lösungsmittel: Ein entgastes Lösungsmittelgemisch (z. B. 1,4-Dioxan/Wasser oder Toluol/Wasser) zugeben.
- Reaktion: Die Mischung unter Inertgasatmosphäre auf 80-110 °C erhitzen, bis die Reaktion abgeschlossen ist (Überwachung mittels DC oder LC-MS).
- Aufarbeitung: Nach dem Abkühlen die Mischung mit Wasser verdünnen und mit Ethylacetat oder Dichlormethan extrahieren.
- Reinigung: Die vereinigten organischen Phasen trocknen, konzentrieren und das Rohprodukt mittels Säulenchromatographie reinigen, um das gekoppelte Produkt zu isolieren.

Zusammenfassende Datentabellen

Zur Erleichterung des Vergleichs sind die Reaktionsbedingungen und Reagenzien in den folgenden Tabellen zusammengefasst.

Tabelle 1: Vergleich gängiger Reagenzien für die Amidkupplung

Kupplungsr eagenz	Aktivierung	Base	Typische Lösungsmittel	Vorteile	Nachteile
HATU	O- Acylisouronium	DIPEA, Et ₃ N	DMF, DCM	Hohe Ausbeuten, schnelle Reaktionen, geringe Racemisierung	Hohe Kosten, kann bei der Aufarbeitung schwierig zu entfernen sein
EDC/HOBt	Aktiver Ester	DIPEA, DMAP	DMF, DCM	Wasserlöslich es Carbodiimid, einfache Aufarbeitung	HOBt ist potenziell explosiv
SOCl ₂	Acylchlorid	Pyridin, Et ₃ N	DCM, Toluol	Kostengünstig, hochreakтив	Erzeugt HCl, nicht für säureempfindliche Substrate geeignet

Tabelle 2: Beispielhafte Substrate für die Suzuki-Kreuzkupplung

Boronsäure (R-B(OH) ₂)	Palladium- Katalysator	Base	Lösungsmittel	Erwartetes Produkt
Phenylboronsäure	Pd(PPh ₃) ₄	K ₂ CO ₃	Dioxan/H ₂ O	6- Phenylpyrazolo[1, ,5-a]pyridin-3- carbonsäure
4- Methoxyphenylb oronsäure	PdCl ₂ (dppf)	Cs ₂ CO ₃	Toluol/H ₂ O	6-(4- Methoxyphenyl)p yrazolo[1,5- a]pyridin-3- carbonsäure
Thiophen-2- boronsäure	Pd(OAc) ₂ / SPhos	K ₃ PO ₄	Dioxan/H ₂ O	6-(Thiophen-2- yl)pyrazolo[1,5- a]pyridin-3- carbonsäure

Schlussfolgerung

6-Chlorpyrazolo[1,5-a]pyridin-3-carbonsäure ist ein außergewöhnlich anpassungsfähiger Baustein für die Synthese von Wirkstoffbibliotheken. Durch die strategische Anwendung von Amidierungs-, Veresterungs- und Palladium-katalysierten Kreuzkupplungsreaktionen können Forscher die beiden reaktiven Stellen des Moleküls systematisch untersuchen. Die in diesem Leitfaden beschriebenen Protokolle bieten robuste und reproduzierbare Methoden, um eine Vielzahl von Analoga für die Evaluierung in der Arzneimittelentwicklung zu erzeugen. Die Wahl der Methode hängt von der gewünschten Funktionalität, der Substratverträglichkeit und den Anforderungen an den Maßstab ab.

Referenzen

- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (PubMed Central) --INVALID-LINK--
- Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (ResearchGate) --INVALID-LINK--

- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3K γ / δ Inhibitors. (ACS Publications) --INVALID-LINK--
- Suzuki coupling of different chloropyridines with phenylboronic acids. (ResearchGate) --INVALID-LINK--
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (PubMed) --INVALID-LINK--
- **6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid.** (MySkinRecipes) --INVALID-LINK--
- Esterification of pyridine carboxylic acids. (Google Patents) --INVALID-LINK--
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (MDPI) --INVALID-LINK--
- **6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid.** (Sunway Pharm Ltd) --INVALID-LINK--
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (YouTube) --INVALID-LINK--
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (YouTube) --INVALID-LINK--
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (Master Organic Chemistry) --INVALID-LINK--
- Process optimization for acid-amine coupling: a catalytic approach. (Growing Science) --INVALID-LINK--
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (RSC Publishing) --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid - CAS:1167055-29-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. growingscience.com [growingscience.com]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Derivatization of 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1422626#derivatization-of-6-chloropyrazolo-1-5-a-pyridine-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com